molecular formula C16H24ClNO4S2 B3013766 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097883-22-0

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B3013766
CAS No.: 2097883-22-0
M. Wt: 393.94
InChI Key: ZRZYNSHQIGBGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a synthetic piperidine derivative featuring dual sulfonyl groups at positions 1 and 3 of the piperidine ring. The 1-position is substituted with a 3-chlorophenylmethanesulfonyl moiety, while the 3-position carries a 2-methylpropanesulfonyl group. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, often influencing pharmacokinetics and target binding .

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO4S2/c1-13(2)11-23(19,20)16-7-4-8-18(10-16)24(21,22)12-14-5-3-6-15(17)9-14/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZYNSHQIGBGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves the following steps:

    Preparation of 3-chlorophenylmethanesulfonyl chloride: This intermediate can be synthesized by reacting 3-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.

    Preparation of 2-methylpropanesulfonyl chloride: This intermediate can be synthesized by reacting 2-methylpropane-1-thiol with sulfuryl chloride.

    Formation of the piperidine derivative: The final compound is synthesized by reacting piperidine with the two sulfonyl chlorides in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl groups can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its substitution pattern and functional groups. Below is a comparative analysis with structurally related piperidine and heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Notable Features
Target Compound Piperidine 1-(3-Chlorophenylmethanesulfonyl), 3-(2-methylpropanesulfonyl) Dual sulfonyl groups; 3-chlorophenyl enhances hydrophobicity/electron withdrawal
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidine-4-one 2,6-bis(3,4,5-trimethoxyphenyl), 1-(chloroacetyl) Aryl groups at 2/6 positions linked to biological activity; chloroacetyl may confer reactivity
1-(3-Chlorophenyl)piperazine Piperazine 1-(3-Chlorophenyl) Chlorophenyl-piperazine core common in antipsychotics; lacks sulfonyl groups
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Sulfanyl group offers redox versatility; trifluoromethyl enhances lipophilicity

Functional Group Implications

  • Sulfonyl vs.
  • Sulfonyl vs. Sulfanyl () : Sulfonyl groups (SO₂) in the target compound are oxidized compared to sulfanyl (S–), likely improving oxidative stability but reducing thiol-mediated interactions .
  • Substitution Position : Unlike the 2,6-substituted piperidine in , the target’s 1,3-substitution may alter receptor binding kinetics, favoring interactions with flat aromatic pockets .

Hypothesized Pharmacological and Physicochemical Properties

  • Metabolic Stability : Dual sulfonyl groups may reduce cytochrome P450-mediated metabolism, extending half-life compared to compounds with ester or thioether linkages .
  • Solubility : The polar sulfonyl groups could improve aqueous solubility relative to ’s trimethoxyphenyl-substituted piperidine, which is more lipophilic .

Biological Activity

1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a compound that combines piperidine with sulfonyl and chlorophenyl groups, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antibacterial properties, enzyme inhibition, and binding interactions.

Chemical Structure

The compound's structure can be represented as follows:

C12H16ClO4S2\text{C}_{12}\text{H}_{16}\text{ClO}_4\text{S}_2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Binding Interactions with Serum Proteins

Antibacterial Activity

Research has indicated that compounds containing piperidine and sulfonyl groups exhibit significant antibacterial properties. In a study evaluating related compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStrain TestedActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusWeak

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported that derivatives of piperidine demonstrated strong inhibitory effects against these enzymes, with IC50 values indicating high potency .

Table 2: Enzyme Inhibition Potency

Compound NameEnzymeIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.21
Compound CAcetylcholinesterase6.28
Compound DUrease2.39

Binding Interactions with Serum Proteins

Bovine serum albumin (BSA) binding studies have been conducted to evaluate the pharmacokinetic properties of the compound. The binding affinity was assessed using fluorescence quenching methods, revealing significant interactions that could influence the drug's efficacy in vivo .

Table 3: BSA Binding Affinity

Compound NameQuenching Constant (K)
Compound A1.23 × 10^5 M^-1
Compound B8.45 × 10^4 M^-1

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from piperidine and sulfonamide frameworks:

  • Case Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial activity.
  • Enzyme Inhibition Study : A comparative study on acetylcholinesterase inhibitors showed that compounds with a chlorophenyl group exhibited superior inhibitory effects compared to those without.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.